molecular formula C9H14ClNO B13275584 octahydro-1H-cyclopenta[b]pyridine-1-carbonyl chloride

octahydro-1H-cyclopenta[b]pyridine-1-carbonyl chloride

Cat. No.: B13275584
M. Wt: 187.66 g/mol
InChI Key: GNTCZVUWCNODGO-UHFFFAOYSA-N
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Description

Octahydro-1H-cyclopenta[b]pyridine-1-carbonyl chloride is a bicyclic organic compound featuring a fused cyclopentane-piperidine ring system (octahydrocyclopenta[b]pyridine) with a reactive carbonyl chloride substituent at position 1. This structure confers high reactivity due to the acyl chloride group, making it a valuable intermediate in organic synthesis, particularly for introducing acyl moieties into target molecules. Its molecular formula is C₉H₁₂ClNO, with a calculated molecular weight of ~185.46 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-cyclopenta[b]pyridine-1-carbonyl chloride typically involves a multi-step process. One approach involves the reaction of (Z)-1-iodo-1,6-diene with an alkyne via a Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . This method achieves high diastereoselectivity and can be performed with low palladium catalyst loading without copper .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: Octahydro-1H-cyclopenta[b]pyridine-1-carbonyl chloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares octahydro-1H-cyclopenta[b]pyridine-1-carbonyl chloride with structurally related bicyclic compounds, emphasizing differences in functional groups, reactivity, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Functional Group Reactivity Applications
This compound (Target Compound) C₉H₁₂ClNO ~185.46 N/A Acyl chloride High reactivity in nucleophilic acyl substitution (e.g., with amines, alcohols) Intermediate in drug synthesis; acylating agent
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate () C₁₂H₁₉NO₃ 225.28 146231-54-1 Carboxylate ester Moderate reactivity; hydrolyzes under acidic/basic conditions Protecting group in peptide synthesis; precursor to active pharmaceutical agents
Octahydro-1H-cyclopenta[b]pyridine-1-carboxylic acid (Hypothetical Analog) C₉H₁₃NO₂ 167.21 N/A Carboxylic acid Acidic; forms salts or esters under basic conditions Intermediate for esters/amides; potential metal-chelating agent
Cyclopenta[b]pyridine derivatives (General Class) Varies Varies Varies Amines, ketones, halides Dependent on substituents Catalysis, sensors (e.g., nitroaromatic detection, as in )

Key Observations:

  • Reactivity Differences : The target compound’s acyl chloride group enables rapid reactions with nucleophiles, unlike the ester group in the cis-tert-butyl analog, which requires harsher conditions for hydrolysis.
  • Structural Impact : The tert-butyl group in ’s compound increases steric bulk, reducing reactivity compared to the smaller acyl chloride.
  • Applications: Acyl chlorides are preferred for high-yield coupling reactions, while esters (e.g., ) serve as stable intermediates or protecting groups. Cyclopenta[b]pyridine derivatives without reactive groups may find use in sensor technologies, as seen in nitroaromatic detection ().

Reactivity Studies:

  • Acyl chlorides like the target compound are known to react exothermically with water, alcohols, or amines, necessitating controlled conditions.

Biological Activity

Octahydro-1H-cyclopenta[b]pyridine-1-carbonyl chloride is a compound that belongs to a class of bicyclic amines, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of octahydro-1H-cyclopenta[b]pyridine derivatives has been achieved through various methods, including diastereoselective strategies. For instance, a novel approach utilizing a Pd/Au-relay catalyzed reaction has been reported, yielding high diastereoselectivity in the formation of these compounds. This method allows for the efficient construction of the bicyclic skeleton from readily available precursors, showcasing its potential for producing bioactive derivatives .

Pharmacological Properties

Octahydro-1H-cyclopenta[b]pyridine derivatives exhibit a range of biological activities, primarily due to their structural similarities to known bioactive compounds. Some key pharmacological properties include:

  • Anticancer Activity : Certain derivatives have shown promising results in inhibiting cancer cell proliferation. For example, studies indicate that modifications at specific positions on the cyclopentapyridine structure can enhance anticancer efficacy against various cell lines .
  • Neuroprotective Effects : Research has suggested that these compounds may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .
  • Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties, making them candidates for further development as therapeutic agents against bacterial infections .

Case Studies

Several studies have highlighted the biological implications of octahydro-1H-cyclopenta[b]pyridine derivatives:

  • Study on Anticancer Activity : A recent study evaluated the effects of a specific octahydro-1H-cyclopenta[b]pyridine derivative on prostate cancer cells (PC3). The results indicated that this compound inhibited cell growth and induced apoptosis through mitochondrial pathways. The study also emphasized structure-activity relationships that could guide future modifications to enhance efficacy .
  • Neuroprotective Mechanisms : In another investigation, the neuroprotective effects of octahydro-1H-cyclopenta[b]pyridine derivatives were assessed in models of oxidative stress-induced neuronal damage. The findings demonstrated that these compounds could significantly mitigate cell death and preserve neuronal function by reducing reactive oxygen species (ROS) levels .

Data Tables

CompoundBiological ActivityReference
Octahydro-1H-cyclopenta[b]pyridine derivative AAnticancer (PC3 cells)
Octahydro-1H-cyclopenta[b]pyridine derivative BNeuroprotective effects
Octahydro-1H-cyclopenta[b]pyridine derivative CAntimicrobial activity

Q & A

Basic Research Questions

Q. How can the synthesis of octahydro-1H-cyclopenta[b]pyridine-1-carbonyl chloride be optimized for yield and purity?

  • Methodological Answer: Optimize reaction conditions by varying temperature (e.g., 0–25°C for acyl chloride formation), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometry of reagents like thionyl chloride (SOCl₂) . Monitor progress via TLC or in situ IR spectroscopy for carbonyl chloride formation (C=O stretch ~1800 cm⁻¹). Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization in non-polar solvents. Yield improvements often correlate with anhydrous conditions and inert atmospheres .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer:

  • ¹H/¹³C NMR: Identify bicyclic framework protons (δ 1.2–2.8 ppm for cyclopentane; δ 3.0–4.0 ppm for pyridine-adjacent CH₂) and carbonyl carbon (δ ~170 ppm) .
  • IR: Confirm acyl chloride C=O stretch (~1790–1810 cm⁻¹) and absence of residual carboxylic acid (broad O-H stretch absent) .
  • Mass Spectrometry: Look for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl⁻ or COCl groups) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer: Use fume hoods and PPE (gloves, goggles) due to acyl chloride’s reactivity with moisture, releasing HCl gas. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store under inert gas (argon) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How do density-functional theory (DFT) calculations predict the electrophilicity of the carbonyl chloride group?

  • Methodological Answer: Use hybrid functionals (e.g., B3LYP ) with basis sets (6-31G*) to compute partial charges and frontier molecular orbitals. Compare the LUMO energy of the carbonyl chloride to analogous compounds (e.g., acetyl chloride) to assess nucleophilic attack susceptibility. Validate with experimental kinetic data from SN² reactions .

Q. What stereochemical challenges arise in functionalizing the bicyclic framework, and how can they be addressed?

  • Methodological Answer: The fused cyclopentane-pyridine system imposes steric hindrance on axial attack. Use molecular docking simulations (e.g., AutoDock) to model transition states for nucleophilic substitution. Experimentally, employ bulky bases (e.g., DIPEA) to control regioselectivity, and analyze diastereomer ratios via chiral HPLC .

Q. How does solvent polarity influence the compound’s stability during storage?

  • Methodological Answer: Conduct accelerated stability studies in aprotic solvents (e.g., DMF, DMSO) vs. chlorinated solvents (e.g., DCM). Monitor degradation via ¹H NMR for hydrolysis byproducts (e.g., carboxylic acid). DFT calculations (PBE0 ) can model solvent effects on activation energy for hydrolysis .

Q. How can contradictions in kinetic data from nucleophilic substitution studies be resolved?

  • Methodological Answer: Perform multivariate analysis (e.g., Arrhenius plots) to isolate temperature vs. solvent effects. Use stopped-flow UV-Vis spectroscopy to capture transient intermediates. Cross-validate with computational mechanistic studies (e.g., NEB calculations in Gaussian ) .

Q. What role does this compound play in synthesizing bioactive peptidomimetics?

  • Methodological Answer: As a carbonyl chloride, it reacts with amines to form amide bonds in peptide-like scaffolds. Optimize coupling efficiency using HATU/DMAP in DCM, and characterize products via HRMS and circular dichroism (for stereochemistry). Compare bioactivity (e.g., enzyme inhibition) against non-bicyclic analogs .

Properties

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carbonyl chloride

InChI

InChI=1S/C9H14ClNO/c10-9(12)11-6-2-4-7-3-1-5-8(7)11/h7-8H,1-6H2

InChI Key

GNTCZVUWCNODGO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCN(C2C1)C(=O)Cl

Origin of Product

United States

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